REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].O.[Br:5][C:6]1[CH:7]=[CH:8][C:9]2[S:13][CH:12]=[C:11]([CH2:14]Br)[C:10]=2[CH:16]=1>C(O)C>[Br:5][C:6]1[CH:7]=[CH:8][C:9]2[S:13][CH:12]=[C:11]([CH2:14][C:1]#[N:2])[C:10]=2[CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.115 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.356 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(=CS2)CBr)C1
|
Name
|
|
Quantity
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4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with hexane containing 10% dichloromethane and 5% ethyl acetate
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(=CS2)CC#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.214 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |